2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-28-17-8-7-13(11-18(17)29-2)19-24-21-26(25-19)14(12-30-21)9-10-23-20(27)15-5-3-4-6-16(15)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWXINCIQLVARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often starts with the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters under acidic or basic conditions to form the thiazole ring.
Attachment of the 3,4-Dimethoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where the thiazole intermediate reacts with 3,4-dimethoxyphenyl halides.
Formation of the Benzamide Moiety: The final step involves the coupling of the thiazolo[3,2-b][1,2,4]triazole intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chloro group on the benzamide can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Amines or hydroxylated products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. It features a benzamide core linked to a thiazolo[3,2-b][1,2,4]triazole moiety. Note that the information is intended for research purposes only and should not be used for human or veterinary applications.
Chemical Structure and Synthesis
The molecular formula for this compound is C21H19ClN4O3S. The synthesis of this compound typically involves several steps:
- Formation of the Thiazolo[3,2-b][1,2,4]triazole Core : This is achieved through the cyclization of thiosemicarbazide derivatives with α-haloketones or α-haloesters.
- Attachment of the 3,4-Dimethoxyphenyl Group : A nucleophilic aromatic substitution reaction is employed.
- Benzamide Formation : The final coupling with 2-chlorobenzoyl chloride occurs in the presence of a base like triethylamine.
Industrial production involves similar synthetic routes optimized for a larger scale, such as continuous flow reactors and automated purification systems.
Biological Activity
The compound 2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide represents a unique class of organic molecules that have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula for this compound is , and it features a complex structure combining a benzamide core with a thiazolo[3,2-b][1,2,4]triazole moiety. The synthesis typically involves several steps:
- Formation of Thiazolo[3,2-b][1,2,4]triazole Core : This is achieved through the cyclization of thiosemicarbazide derivatives with α-haloketones or α-haloesters.
- Attachment of the 3,4-Dimethoxyphenyl Group : A nucleophilic aromatic substitution reaction is employed.
- Benzamide Formation : The final coupling with 2-chlorobenzoyl chloride occurs in the presence of a base like triethylamine.
Anticancer Properties
Recent studies have demonstrated that compounds containing the triazole and thiazole rings exhibit significant anticancer activity. Specifically, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:
- Topoisomerase II Inhibition : Some analogs have been reported to inhibit topoisomerase II activity effectively, which is crucial for DNA replication and repair in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits both antibacterial and antifungal activities:
- Antibacterial Effects : The compound has shown efficacy against several pathogenic bacteria comparable to standard antibiotics like chloramphenicol .
- Antifungal Activity : It has been found to possess antifungal properties that are significant when compared to established antifungal agents .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within biological systems:
- Enzyme Inhibition : The structural features allow it to bind effectively to enzymes such as acetylcholinesterase (AChE), which is critical in various neurological disorders .
- Cellular Viability Modulation : Its influence on cellular viability has been linked to its antioxidant properties and ability to modulate inflammatory responses .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Comparison with Similar Compounds
Core Heterocyclic System
- Target Compound : Thiazolo[3,2-b][1,2,4]triazole core.
- Compound 5b () : Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one with a ketone oxygen, enhancing polarity and hydrogen-bonding capacity .
- Compound 8b () : Thiazolo[3,2-b][1,2,4]triazole with 4-chlorophenyl and 4-methoxyphenyl substituents, differing in substitution pattern compared to the target compound’s 3,4-dimethoxyphenyl group .
Substituent Analysis
Physicochemical Properties
Melting Points and Yields
| Compound | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|
| Target Compound | Not reported | Not reported | — |
| 5b () | 233–235 | 76 | |
| 8b () | 130–132 | 85 | |
| 9b () | 140–142 | 96 |
Higher melting points in sulfonyl-containing derivatives (e.g., 5b) suggest increased crystallinity due to polar functional groups . The target compound’s lack of a sulfonyl group may result in lower melting points compared to 5b.
Spectral Data
- 13C NMR Shifts (Key Positions) :
The 3,4-dimethoxyphenyl group in the target compound may downfield-shift aromatic carbons (δ ~114–129 ppm) compared to non-methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
